Alcaloïdes indolonaphtyridines
Indolinonaphthyridine alkaloids are a class of bioactive natural products characterized by the structural feature of an indoline ring fused to a naphthylidine or naphthyridine ring. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiparasitic, and cytotoxic effects due to their unique chemical structure.
The indolinonaphthyridine alkaloids are primarily isolated from various species of plants, particularly within the Apocynaceae family, though they can also be found in other plant families. Their structural diversity allows for a variety of biological interactions and potential therapeutic applications.
For instance, some members of this class have been shown to possess significant anti-inflammatory properties by modulating inflammatory cytokines and enzymes. Additionally, certain indolinonaphthyridine alkaloids display antiparasitic activity against various protozoan parasites, making them promising candidates for the development of new drugs targeting parasitic diseases.
In summary, these alkaloids represent an intriguing class of natural products with diverse structural features and biological activities, offering potential applications in pharmaceutical research and drug discovery.

Structure | Nom chimique | CAS | Le MF |
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5-hydroxy-canthin-6-one | 64118-73-6 | C14H8N2O2 |
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Eburnamenine-14-carboxylic acid, 18,19-didehydro-14,17-epoxy-14,15-dihydro-11-methoxy-, methyl ester, (3α,14β,16α,17β)- | 59373-42-1 | C22H24N2O4 |
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1H-Indolo[3,2,1-de][1,5]naphthyridine, 3,4-diethyl-2,3,3a,4-tetrahydro-, hydrochloride (1:1) | 94831-73-9 | C18H23ClN2 |
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Indolo[3,2,1-ij]quino[4,5-bc][1,5]naphthyridine; N3-Oxide | 342880-44-8 | C20H11N3O |
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Henrycinol A; 15-(2-Methylpropanoyl) | 606925-23-9 | C31H34N2O5 |
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5,9-Dihydroxycanthin-6-one; 5-Me ether | 1570082-36-8 | C15H10N2O3 |
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5-Hydroxymethylcanthin-6-one; 9-Methoxy | 622408-84-8 | C16H12N2O3 |
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(-)-Decarbomethoxycuanzine | 53950-53-1 | C20H24N2O3 |
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Conoduzidine A | 1929563-29-0 | C19H20N2O2 |
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Trigonoine A | 1313370-59-0 | C21H17N3O |
Littérature connexe
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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